(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
説明
Historical Discovery and Development
Cholecystokinin-8 (Cholecystokinin Octapeptide) emerged from a century of gastrointestinal physiology research. In 1928, Andrew Conway Ivy and Eric Oldberg identified a gallbladder-contracting substance in intestinal extracts, naming it "cholecystokinin" (CCK) . Concurrently, Charles Babkin and colleagues observed pancreatic enzyme secretion stimulation by intestinal extracts, later attributed to "pancreozymin" . By 1943, pancreozymin and CCK were recognized as the same peptide, unifying their roles in biliary and pancreatic functions .
The structural era began in the 1960s when Swedish biochemists Johannes Erik Jorpes and Viktor Mutt isolated porcine CCK, revealing its 33-amino-acid sequence (CCK-33) . Subsequent work identified the sulfated C-terminal octapeptide (CCK-8) as the minimally active fragment, retaining full biological potency . This discovery enabled synthetic production, with CCK-8 (sincalide) becoming a diagnostic and research tool for studying gallbladder motility and pancreatic secretion .
Nomenclature and Classification
Cholecystokinin-8 is systematically named (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid . Key classification features include:
Synonyms include CCK-8, sincalide, and cholecystokinin fragment 26-33 amide . It is classified as a regulatory peptide hormone and neurotransmitter, functioning in both the gastrointestinal and central nervous systems .
Evolutionary Conservation and Phylogeny
CCK-8 is evolutionarily conserved across bilaterian animals, reflecting its critical physiological roles:
Evolutionary Timeline
- Protochordates : The tunicate Ciona intestinalis produces cionin, a CCK/gastrin homolog with a sulfated tyrosine residue, dating the family’s origin to >500 million years ago .
- Arthropods : Sulfakinins (e.g., Drosophila drosulfakinins) share the C-terminal Phe-amide motif and regulate satiety, analogous to CCK-8’s role in vertebrates .
- Vertebrates : Gene duplication in early vertebrates (~400 million years ago) gave rise to distinct CCK and gastrin systems, with CCK-8 conserved in all jawed vertebrates .
Structural Conservation
| Species | Peptide | Key Sequence Motif |
|---|---|---|
| Human | CCK-8 | DY(SO₃H)MGWMDF-NH₂ |
| Mouse | CCK-8 | DY(SO₃H)MGWMDF-NH₂ |
| Ciona intestinalis | Cionin | DY(SO₃H)MGWADF-NH₂ |
| Drosophila | Drosulfakinin-1 | pQDY(SO₃H)GHMRF-NH₂ |
Functional studies in nematodes (Caenorhabditis elegans) and insects demonstrate conserved roles in feeding regulation and digestive enzyme secretion, underscoring ancient origins .
Cholecystokinin-8 and the Cholecystokinin/Gastrin Family of Peptides
CCK-8 is the bioactive core of the cholecystokinin/gastrin peptide family, which includes:
Shared Structural and Functional Features
- C-Terminal Tetrapeptide : The sequence Trp-Met-Asp-Phe-NH₂ is critical for receptor activation, shared by CCK and gastrin .
- Sulfation Dependency : Tyrosine sulfation at position 27 enhances CCK-8’s affinity for CCKAR by 1,000-fold compared to unsulfated forms .
- Gene Structure : CCK and gastrin genes share exon-intron organization, suggesting divergence from a common ancestor .
Receptor Interactions
CCK-8’s role in satiety and memory modulation intersects with gastrin’s functions in gastric acid secretion, illustrating functional divergence post-gene duplication . In mammals, CCK-8 is the predominant circulating form, while gastrin-17 dominates in gastric regulation .
Comparative Analysis of CCK-8 and Gastrin
| Feature | CCK-8 | Gastrin-17 |
|---|---|---|
| Primary Source | Enteroendocrine cells (duodenum) | G-cells (gastric antrum) |
| Key Functions | Digestive enzyme secretion, satiety | Gastric acid secretion, mucosal growth |
| Receptor Affinity | High for CCKAR | High for CCKBR |
| Evolutionary Origin | Ancient (protochordates) | Vertebrate-specific |
特性
CAS番号 |
112882-74-3 |
|---|---|
分子式 |
C48H62N8O13S |
分子量 |
991.1 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H62N8O13S/c1-4-6-16-36(52-41(57)24-21-30-19-22-33(23-20-30)69-70(66,67)68)44(61)51-29-42(58)53-39(26-32-28-50-35-18-12-11-15-34(32)35)47(64)54-37(17-7-5-2)45(62)55-40(27-43(59)60)48(65)56-46(63)38(49-3)25-31-13-9-8-10-14-31/h8-15,18-20,22-23,28,36-40,49-50H,4-7,16-17,21,24-27,29H2,1-3H3,(H,51,61)(H,52,57)(H,53,58)(H,54,64)(H,55,62)(H,59,60)(H,56,63,65)(H,66,67,68)/t36-,37-,38-,39-,40-/m0/s1 |
InChIキー |
HTISDDBHNNOAGK-HECCNADXSA-N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
異性体SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
正規SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
同義語 |
A 68552 A-68552 cholecystokinin-7, desamino-Tyr(1)-Nle(2,5)-(N-methyl)Phe(7)- cholecystokinin-7, desaminotyrosyl(1)-norleucyl(2,5)-N-methylphenylalanine(7)- desamino-Tyr(1)-Nle(2,5)-(N-methyl)Phe(7)-CCK-7 |
製品の起源 |
United States |
準備方法
Resin Loading and Initial Amino Acid Attachment
The synthesis begins by anchoring the C-terminal 4-oxobutanoic acid to 2-CTC resin. Fmoc-protected glutamic acid (Fmoc-Glu-OAll) is loaded using DIPEA in DCM, achieving a resin loading capacity of 0.8–1.2 mmol/g. The allyl ester protects the side-chain carboxyl group during subsequent steps.
Sequential Peptide Chain Elongation
The peptide backbone is assembled from C- to N-terminus using iterative Fmoc deprotection and coupling cycles:
-
Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group, confirmed via Kaiser test.
-
Coupling : Each amino acid (3.0 equiv) is activated with HBTU/HOBt (3.0 equiv) and DIPEA (6.0 equiv) in DMF. Coupling times range from 1 hour for standard residues to 4 hours for sterically hindered units like the indole-3-yl-containing propanoyl group.
Notable intermediates include:
-
Intermediate A : (2S)-2-[3-(4-Sulfooxyphenyl)propanoylamino]hexanoic acid, synthesized separately using solution-phase methods to introduce the sulfated aromatic moiety.
-
Intermediate B : (2S)-2-(Methylamino)-3-phenylpropanoic acid, prepared with Boc protection on the methylamino group to prevent side reactions during SPPS.
Incorporation of Non-Standard Residues
The indole-3-yl and sulfophenyl groups require tailored handling:
-
Indole-3-carboxylic Acid Derivative : Incorporated as Fmoc-(3S)-3-(1H-indol-3-yl)-2-aminopropanoic acid, coupled using BOP-OBt to enhance efficiency.
-
Sulfated Aromatic Group : Introduced via on-resin sulfation using SO3·Py complex in DMF, followed by oxidation with H2O2 to stabilize the sulfate ester.
Optimization Strategies for Challenging Couplings
Addressing Aggregation and Steric Hindrance
Aggregation during chain elongation, particularly between residues 8–15, is mitigated by:
-
Elevated Temperature Synthesis : Conducting couplings at 50°C improves solvation of hydrophobic segments.
-
Pseudoproline Dipeptides : Incorporating Thr(ψMe,Mepro) or Ser(ψMe,Mepro) at problematic positions reduces β-sheet formation.
Table 2: Coupling Efficiency Optimization
| Amino Acid | Standard Yield (%) | Optimized Yield (%) | Method |
|---|---|---|---|
| Indole-3-yl | 65 | 89 | BOP-OBt, 50°C, 4h |
| Sulfophenyl | 72 | 91 | Pre-sulfation, HBTU/DMF |
Global Deprotection and Cleavage
Following chain assembly, the peptide-resin undergoes simultaneous cleavage and side-chain deprotection using TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Scavengers (TIS, H2O) prevent tert-butyl cation-mediated side reactions. The crude product is precipitated in cold diethyl ether and lyophilized.
Purification and Characterization
Chromatographic Purification
The crude peptide is purified via preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to >95% purity. Key retention times for related structures range from 12–18 minutes under these conditions.
Analytical Confirmation
-
Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]+ at m/z 1327.4 (calculated 1327.3).
-
Amino Acid Analysis : Hydrolysis (6N HCl, 110°C, 24h) followed by HPLC quantifies residue ratios, verifying sequence integrity.
Challenges and Mitigation Approaches
Sulfate Ester Stability
The 4-sulfooxyphenyl group is prone to hydrolysis during cleavage. This is addressed by:
化学反応の分析
A-68552は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究への応用
A-68552は、以下を含むいくつかの科学研究への応用があります。
化学: コレシストキニン受容体とそのアゴニストの研究における参照化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるコレシストキニンの役割を理解するための実験で使用されます。
医学: 消化器系および神経疾患に関連する病状における潜在的な治療効果について調査されています。
科学的研究の応用
Pharmacological Applications
Anticancer Activity : Recent studies have explored the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with indole structures have demonstrated significant cytotoxic effects against several cancer cell lines, suggesting a promising avenue for further research in developing novel anticancer therapies .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of indole can exhibit activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .
Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. Studies suggest that indole derivatives can modulate neuroinflammatory responses and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology .
Biochemical Mechanisms
The biochemical mechanisms underlying the actions of this compound involve multiple pathways:
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. This interaction can lead to altered expression of genes associated with cell growth and death .
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that the compound may act as an antioxidant, scavenging reactive oxygen species and thereby reducing oxidative stress within cells. This property is crucial for protecting cells from damage associated with various diseases .
Case Studies
Several case studies highlight the efficacy of this compound in different applications:
- Cancer Treatment : A study involving a series of indole derivatives demonstrated that modifications to the structure significantly enhanced anticancer activity against breast cancer cells. The study reported IC50 values indicating potent inhibition of cell growth compared to standard chemotherapeutics .
- Antimicrobial Testing : In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- Neuroprotective Studies : Research on animal models indicated that administration of this compound led to improved cognitive function and reduced markers of neuroinflammation, suggesting its potential use in treating neurodegenerative disorders .
作用機序
A-68552は、コレシストキニン受容体、特にコレシストキニンA受容体とコレシストキニンB受容体に結合することで効果を発揮します。 この結合は受容体を活性化し、消化酵素分泌の刺激や満腹シグナルの調節など、コレシストキニンに関連する生理学的効果をもたらす細胞内イベントのカスケードを引き起こします .
6. 類似の化合物との比較
A-68552は、他の類似の化合物と比較して、コレシストキニン受容体に対する高い親和性と特異性を備えています。類似の化合物には以下が含まれます。
コレシストキニンオクタペプチド: コレシストキニン受容体に対して同様のアゴニスト効果を持つ天然のペプチドです。
デバゼピド: 選択的なコレシストキニンA受容体アンタゴニストです。
ロルグルミド: 別のコレシストキニン受容体アンタゴニスト.
A-68552は、その合成的な性質と研究設定における特定の用途によって際立っています。
類似化合物との比較
A-68552 is unique in its high affinity and specificity for cholecystokinin receptors compared to other similar compounds. Some similar compounds include:
Cholecystokinin octapeptide: A naturally occurring peptide with similar agonistic effects on cholecystokinin receptors.
Devazepide: A selective cholecystokinin A receptor antagonist.
Lorglumide: Another cholecystokinin receptor antagonist.
A-68552 stands out due to its synthetic nature and specific applications in research settings.
生物活性
The compound (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid is a complex molecule that exhibits significant biological activity. Its structure incorporates various moieties, including indole and sulfonic acid groups, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 1020.2 g/mol. The presence of multiple functional groups suggests potential interactions with biological macromolecules, influencing its activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives, including those similar to the compound . Indole-containing compounds have been reported to exhibit activities against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that indole derivatives could enhance apoptotic pathways by inhibiting anti-apoptotic proteins, leading to increased caspase activity in cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with indole and phenyl groups have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
Case Studies
- Indole Derivatives in Cancer Therapy : A study evaluated a series of indole-based compounds against human cancer cell lines (HeLa, MCF-7, HT-29). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Anti-inflammatory Properties : An investigation into the anti-inflammatory effects of indole compounds revealed a significant reduction in pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
Q & A
Q. Table 1: Safety Measures from SDS
| Hazard Mitigation | Source |
|---|---|
| PPE (gloves, goggles) | |
| Avoid dust formation | |
| Emergency eyewash station access |
Basic: Which analytical techniques are recommended for structural elucidation?
Answer:
Structural characterization requires orthogonal methods to confirm stereochemistry and functional groups:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for backbone and side-chain analysis (e.g., indole protons, sulfonate groups) (#user-content-fn-5)[^16^].
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (#user-content-fn-6)[^16^].
- X-ray Crystallography: Resolve absolute configuration of chiral centers (#user-content-fn-7)[^8^].
- Chromatography: HPLC or LC-MS for purity assessment (#user-content-fn-8)[^12^].
Q. Table 2: Key Analytical Techniques
| Technique | Application | Example from Evidence |
|---|---|---|
| NMR | Stereochemical confirmation | (InChIKey for database alignment) |
| HRMS | Molecular weight validation | (PubChem data) |
| X-ray | Absolute configuration | (synthesis of analogous compounds) |
Advanced: How can researchers design a multi-step synthesis route while preserving stereochemical integrity?
Answer:
Synthesis requires strategic planning to manage reactive groups and stereocenters:
- Stepwise Coupling: Use peptide coupling reagents (e.g., HATU, DCC) for amide bond formation between fragments (#user-content-fn-9)[^8^].
- Protecting Groups: Temporarily block reactive sites (e.g., indole NH with Boc groups) to prevent side reactions (#user-content-fn-10)[^12^].
- Stereochemical Monitoring: Employ chiral HPLC or circular dichroism (CD) to track enantiopurity at each step (#user-content-fn-11)[^15^].
- Purification: Utilize flash chromatography or preparative HPLC for intermediates (#user-content-fn-12)[^8^].
Q. Table 3: Synthesis Design Considerations
| Challenge | Methodological Solution | Reference |
|---|---|---|
| Stereochemical drift | Chiral stationary phase HPLC | |
| Side reactions | Selective protecting groups |
Advanced: How should discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?
Answer:
Contradictory data necessitate systematic validation:
- Replication: Repeat experiments under documented conditions (temperature, solvent) (#user-content-fn-13)[^15^].
- Orthogonal Methods: Compare solubility profiles using nephelometry (turbidity) and gravimetric analysis (#user-content-fn-14)[^14^].
- Computational Modeling: Predict logP and pKa using software (e.g., ChemAxon) to cross-validate experimental data (#user-content-fn-15)[^19^].
Basic: What purification strategies are effective for this compound?
Answer:
Purification depends on solubility and polarity:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) (#user-content-fn-16)[^8^].
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) for crystal formation (#user-content-fn-17)[^12^].
- Membrane Filtration: Remove particulates via 0.2 µm filters post-purification (#user-content-fn-18)[^14^].
Advanced: How can computational tools aid in predicting biological interactions or reactivity?
Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., sulfonate group interactions) using AutoDock Vina (#user-content-fn-19)[^19^].
- Density Functional Theory (DFT): Calculate transition states for hydrolysis or oxidation reactions (#user-content-fn-20)[^6^].
- Database Alignment: Use InChIKeys (e.g.,
InChIKey=UHSPEIYWUGOHFA-GDORBDPKSA-N) to identify analogs in PubChem or ChEMBL (#user-content-fn-21)[^16^].
Q. Table 4: Computational Resources
| Tool | Application | Example |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | |
| ChemAxon | Physicochemical property calculation |
Notes
- Methodological Rigor: Answers emphasize replication, orthogonal validation, and computational cross-checks to address research uncertainties.
- Evidence Integration: Safety protocols and synthesis strategies are derived from SDS and peer-reviewed syntheses, avoiding non-academic sources.
- Contradiction Management: Discrepancies are resolved through multi-method validation, as seen in stability studies (#user-content-fn-22)[^14^].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
